molecular formula CH5NO3S B1582947 Methylsulfamic acid CAS No. 4112-03-2

Methylsulfamic acid

Cat. No. B1582947
CAS RN: 4112-03-2
M. Wt: 111.12 g/mol
InChI Key: YKSVNSKYIUPAKW-UHFFFAOYSA-N
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Description

Methylsulfamic acid (MSA) is a sulfur-containing organic acid that is widely used in the chemical industry for its versatile properties and applications. It is a colorless, odorless liquid that is water-soluble and has a low melting point. MSA has a wide range of uses, from industrial applications such as food processing and pharmaceuticals to laboratory experiments and scientific research.

Scientific Research Applications

CH5NO3S CH_5NO_3S CH5​NO3​S

and a molecular weight of 111.12 g/mol, is a versatile compound in scientific research. Below is a comprehensive analysis of its unique applications across various fields:

Biomaterials Enhancement

The sulfonation process, which involves introducing sulfonic acid groups, can enhance the properties of biomaterials. Methylsulfamic acid could play a role in this process, potentially improving the biocompatibility and mechanical strength of hydrogels, scaffolds, and nanoparticles used in medical applications .

properties

IUPAC Name

methylsulfamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5NO3S/c1-2-6(3,4)5/h2H,1H3,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMDOKBFMTVEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961445
Record name Methylsulfamic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00961445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylsulfamic acid

CAS RN

4112-03-2
Record name Methylsulfamic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=4112-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4112-03-2
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Record name Methylsulfamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary degradation pathways observed for Amidosulfuron, a compound containing a Methylsulfamic acid moiety?

A1: Research indicates that simulated sunlight exposure degrades Amidosulfuron in aqueous solutions. The primary degradation pathways involve the loss of specific molecules: Methylsulfamic acid (CH₅NO₃S), Sulfocarbamic acid (CH₃NO₅S), Carbamic acid (CH₃NO₂), Methyl(methylsulfonyl)sulfamic acid (C₂H₇NO₅S₂), N-methylmethanesulfonamide (C₂H₇NO₂S), and Sulfonic acid (H₂SO₄) []. These findings suggest that O and S-demethylation, along with hydroxylation, are key degradation processes for Amidosulfuron.

Q2: What analytical techniques were employed to identify the degradation products of Amidosulfuron?

A2: Researchers utilized a combination of advanced analytical techniques to characterize the degradation products of Amidosulfuron. Ultrahigh-pressure liquid chromatography with a UV detector (UHPLC-UV) was used to monitor the degradation process []. Identification of the degradation products was achieved by coupling ultrahigh-pressure liquid chromatography with mass spectrometry (UHPLC-MS) and employing Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) []. These techniques allowed for the separation, detection, and structural elucidation of the degradation products, providing valuable insights into the degradation pathways of Amidosulfuron.

Q3: Is there any structural information available about Methylsulfamic acid and its derivatives?

A3: Yes, X-ray diffraction studies have been conducted on N-substituted Sulfamic acids, including Methylsulfamic acid. These studies provide insights into the molecular and crystalline structure of Methylsulfamic acid and its potassium salt, Potassium N-methylsulfamate []. This structural information is crucial for understanding the physicochemical properties and potential applications of this compound.

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